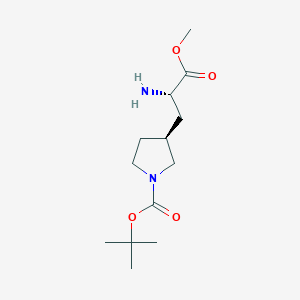
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the use of nitrogen-containing acetals and ketals as starting materials . The general synthetic route includes the cyclization of γ-aminocarbonyl compounds, which leads to the formation of pyrrolidine derivatives . The reaction conditions often involve the use of catalysts such as iridium complexes, which facilitate the N-heterocyclization of primary amines with diols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of pyrrolidine derivatives in an industrial setting generally involves scalable and efficient catalytic processes that ensure high yields and enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its role as a chiral ligand. It facilitates the formation of chiral centers in asymmetric synthesis by coordinating with metal catalysts and directing the addition of reagents to specific positions on the substrate . The molecular targets and pathways involved include the activation of specific receptors and enzymes that mediate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(((S)-1-Methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl diphenylmethanol: A chiral ligand with similar applications in asymmetric synthesis.
Pyrrolidine-based quaternary alkylammonium ionic liquids: Used as organocatalysts for asymmetric Michael additions.
Uniqueness
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which allows for high enantioselectivity in asymmetric synthesis. Its ability to form stable complexes with metal catalysts makes it a valuable tool in the development of chiral drugs and bioactive molecules .
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-[(2S)-2-amino-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-6-5-9(8-15)7-10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
XIHVTQODEUXHOR-UWVGGRQHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C[C@@H](C(=O)OC)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



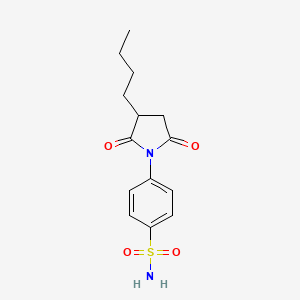
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
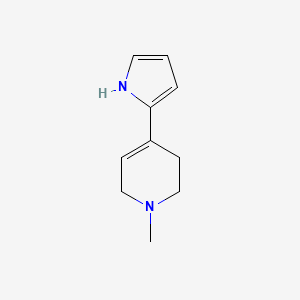
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
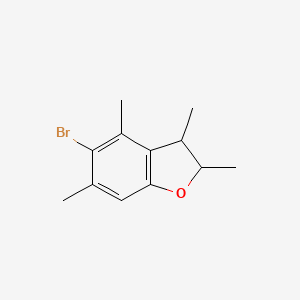

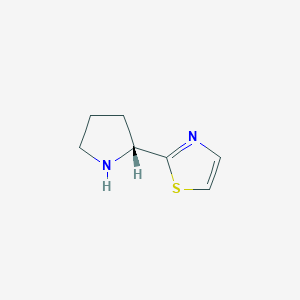
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
![2-(furan-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B12881718.png)
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)
